Sequence-Dependent Self-Assembly: Ala-Val vs. Val-Ala Dipeptide Morphology
The self-assembly behavior of Ala-Val and Val-Ala dipeptides is sequence-dependent. When Ala-Val was used instead of Val-Ala as the peptide source, distinct differences in final dipeptide structures were observed [1]. While this study does not provide quantitative metrics, it establishes a clear qualitative difference that is critical for applications in biomaterials and nanotechnology.
| Evidence Dimension | Self-assembly morphology |
|---|---|
| Target Compound Data | Ala-Val dipeptide |
| Comparator Or Baseline | Val-Ala dipeptide |
| Quantified Difference | Qualitative: distinct differences in final structures |
| Conditions | Varying solvent media |
Why This Matters
This sequence-dependent self-assembly directly impacts material properties, making the specific sequence (Ala-Val) non-substitutable for applications requiring precise structural outcomes.
- [1] Erdogan, H., et al. (2015). Morphological Versatility in the Self-Assembly of Val-Ala and Ala-Val Dipeptides. Langmuir, 31(26), 7337–7345. View Source
